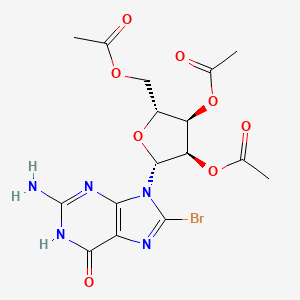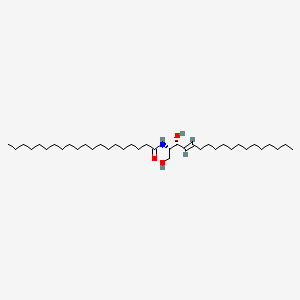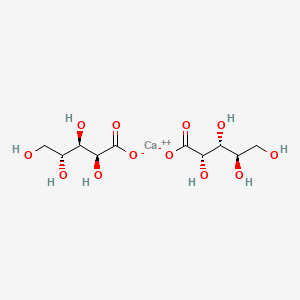
4-(乙酰甲基氨基)-1-(3-吡啶基)-1-丁酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Acetylmethylamino)-1-(3-pyridyl)-1-butanone is a compound of interest due to its relevance in chemical research, including its synthesis and structural characterization. This compound, due to its unique structure, has been the subject of various studies focusing on its synthesis, molecular structure, and chemical properties.
Synthesis Analysis
The synthesis of derivatives related to 4-(Acetylmethylamino)-1-(3-pyridyl)-1-butanone involves complex reactions and methodologies. For example, derivatives of butyrate and 1,3-dioxane have been synthesized, showcasing the diversity in synthetic approaches and the structural characterization of these compounds through techniques such as FTIR, NMR spectroscopy, and single crystal X-ray diffraction (Jebas et al., 2013).
Molecular Structure Analysis
The molecular structure of compounds related to 4-(Acetylmethylamino)-1-(3-pyridyl)-1-butanone has been extensively analyzed, revealing detailed insights into their crystalline forms and molecular configurations. Such analyses have utilized advanced techniques, including X-ray diffraction, to elucidate the crystal packing and hydrogen bonding within the structures (Jebas et al., 2013).
Chemical Reactions and Properties
Research has identified various adducts formed by reactions involving 4-(acetoxymethylnitrosamino)-1-(3-pyridyl)-1-butanone, a chemically activated form of tobacco-specific carcinogens. These studies have provided insights into the complex reactions these compounds undergo and their resulting chemical structures (Wang et al., 2003).
Physical Properties Analysis
While specific studies focusing on the physical properties of 4-(Acetylmethylamino)-1-(3-pyridyl)-1-butanone were not identified in the provided research, the investigation of related compounds typically involves analyzing their crystalline forms, melting points, solubility, and other physical characteristics relevant to their chemical behavior and application.
Chemical Properties Analysis
The chemical properties of related compounds involve understanding their reactivity, stability, and interaction with other chemicals. For example, the formation of adducts in reactions with deoxyguanosine and DNA by activated forms of tobacco-specific carcinogens showcases the chemical behavior of these compounds under physiological conditions (Wang et al., 2003).
科学研究应用
环境影响和水生效应
对相关氧化过程化学品(如醋酸丁酯和1-丁醇)的环境命运和水生效应的研究,为类似于4-(乙酰甲基氨基)-1-(3-吡啶基)-1-丁酮的更广泛类别的物质提供了见解。这些研究评估了这些化合物的溶解性、挥发性和生物降解性,突出了由于封闭的制造过程而导致它们的有限环境释放。研究结果表明,意外释放到环境中的化合物会被迅速生物降解,对水生生物构成较低的关注,并表明水中残留物的威胁微乎其微(Staples, 2001)。
生物燃料生产和应用
对丁醇等化合物的应用,包括1-丁醇,这些化合物在结构上与所讨论的化学品相关,突显了这类化学品在生物燃料行业中的潜力。研究表明,由于其有利的物理和热力学性质,丁醇相对于传统燃料和其他生物燃料具有几个优势。研究侧重于改进生产技术并探索其在内燃机中作为生物燃料的应用,表明这是一种有希望的替代汽油或柴油燃料(Veza, Said, & Latiff, 2020)。这一研究领域展示了与4-(乙酰甲基氨基)-1-(3-吡啶基)-1-丁酮相关的化学品在可再生能源和可持续技术中更广泛的潜在应用。
生物质衍生化学品用于药物合成
完全由生物质生产的戊二酸(LEV)展示了生物质衍生化学品在合成增值化合物(如2-丁酮和2-甲基四氢呋喃)方面的多功能性。这项研究强调了在药物合成领域利用类似化学品的潜力,特别是在药物合成方面。LEV的官能团使其成为清洁和成本效益药物合成的灵活多样候选者,表明类似于4-(乙酰甲基氨基)-1-(3-吡啶基)-1-丁酮的化学品在生物医药应用中具有类似的潜力(Zhang et al., 2021)。
安全和危害
This would involve a discussion of any safety concerns or hazards associated with the compound. This could include toxicity information, handling precautions, and disposal information.
未来方向
This would involve a discussion of potential future research directions. This could include potential applications, modifications to improve its properties, or areas where further study is needed.
I hope this general approach is helpful. If you have a different compound or a more specific question, feel free to ask!
属性
IUPAC Name |
4-(2-oxopropylamino)-1-pyridin-3-ylbutan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-10(15)8-13-7-3-5-12(16)11-4-2-6-14-9-11/h2,4,6,9,13H,3,5,7-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPUFSLHJONRERZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CNCCCC(=O)C1=CN=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90695909 |
Source


|
| Record name | 4-[(2-Oxopropyl)amino]-1-(pyridin-3-yl)butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90695909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Oxopropylamino)-1-pyridin-3-ylbutan-1-one | |
CAS RN |
63551-23-5 |
Source


|
| Record name | 4-[(2-Oxopropyl)amino]-1-(pyridin-3-yl)butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90695909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














